molecular formula C10H10ClN3O2 B2480539 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride CAS No. 1706446-09-4

6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2480539
CAS No.: 1706446-09-4
M. Wt: 239.66
InChI Key: SCLWIXPXFHSGKF-UHFFFAOYSA-N
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Description

6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-methylimidazole with 2-chloropyridine-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The compound's chemical structure can be represented as follows:

PropertyValue
Chemical Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
IUPAC Name 6-(4-methyl-1H-imidazol-5-yl)pyridine-2-carboxylic acid; hydrochloride
Appearance White to off-white powder
Storage Conditions Room temperature

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
    • Staphylococcus aureus: MIC = 5.64 - 77.38 µM
    • Escherichia coli: MIC = 2.33 - 156.47 µM
    • Candida albicans: MIC = 16.69 - 78.23 µM

These results suggest moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The proposed mechanism of action involves the inhibition of specific enzymes associated with inflammatory pathways and microbial growth. The imidazole ring is believed to play a crucial role in interacting with biological targets, enhancing the compound's efficacy .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including the target compound. Results showed that it significantly reduced bacterial growth in vitro compared to controls, indicating its potential as an antimicrobial agent.
  • Research on Anti-inflammatory Effects : In a controlled experiment involving human cell lines, treatment with the compound resulted in a marked decrease in the expression levels of inflammatory markers such as TNF-alpha and IL-6, supporting its role in modulating immune responses.
  • Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Further investigation is required to elucidate its mechanism and therapeutic potential in oncology.

Properties

IUPAC Name

6-(5-methyl-1H-imidazol-4-yl)pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c1-6-9(12-5-11-6)7-3-2-4-8(13-7)10(14)15;/h2-5H,1H3,(H,11,12)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLWIXPXFHSGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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